molecular formula C9H9N3O2 B1418775 (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid CAS No. 1160246-25-2

(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

货号: B1418775
CAS 编号: 1160246-25-2
分子量: 191.19 g/mol
InChI 键: KICZOAAIQKXMFG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a chemical building block based on the 1H-pyrazolo[3,4-b]pyridine scaffold, a privileged structure in medicinal chemistry known for its close resemblance to purine bases adenine and guanine . This core structure is a subject of significant research interest, with over 300,000 described derivatives cited in thousands of references and patents . Researchers value this family of compounds for its versatility and broad spectrum of pharmacological activities. Pyrazolo[3,4-b]pyridines have been investigated as potential therapeutics for their anticancer, antimicrobial, antifungal, antiviral, and anti-Alzheimer properties, among others . They also serve as key inhibitors for various kinases and fibroblast growth factor receptors . The specific substitution pattern of this acetic acid functionalized derivative makes it a valuable intermediate for further chemical exploration and bioconjugation in drug discovery programs. The 1H-tautomeric form of the pyrazolo[3,4-b]pyridine core is the most stable and is the overwhelmingly predominant form studied in drug development; in fact, several 1H-pyrazolo[3,4-b]pyridine derivatives are currently in various phases of clinical research, with two having received approval, while the 2H-isomer has no representation in these advanced stages . This underlines the scaffold's relevance for developing new bioactive molecules. This product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is not for diagnostic or therapeutic use. For research use only.

属性

IUPAC Name

2-(5-methylpyrazolo[3,4-b]pyridin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-6-2-7-4-11-12(5-8(13)14)9(7)10-3-6/h2-4H,5H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KICZOAAIQKXMFG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(N=C1)N(N=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101230899
Record name 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160246-25-2
Record name 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160246-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-pyrazolo[3,4-b]pyridine-1-acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101230899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-{5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

准备方法

a. Carboxylation via Hydrolysis of Carboxylate Precursors

  • Starting Point: 1,6-diphenyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid
  • Method: Basic hydrolysis of nitrile or ester precursors
  • Reaction Conditions: Reflux with sodium hydroxide in aqueous ethanol
  • Outcome: Formation of the free carboxylic acid (yielding around 81%)

b. Oxidation of Methyl Group to Carboxylic Acid

  • Reagents: Potassium permanganate or potassium dichromate
  • Conditions: Reflux in aqueous media
  • Outcome: Oxidation of methyl substituents at position 5 to form the acetic acid group

c. Direct Functionalization of Pyrazolopyridine

  • Method: Using acyl chlorides or anhydrides to introduce acetic acid functionality
  • Reaction Conditions: Reflux in inert solvents with catalysts like pyridine or triethylamine
  • Note: This method is less common for direct acid formation but can be adapted for side-chain modifications.

Synthesis via Microwave-Assisted Conversion

Recent advances include microwave irradiation to expedite the synthesis of acetic acid derivatives.

Procedure:

  • Starting Material: tert-Butyl 2-(3-cyano-5-methyl-1H-pyrazolo[3,4-c]pyridin-1-yl)acetate
  • Reagents: Trifluoroacetic acid (TFA)
  • Reaction Conditions: Microwave irradiation at 140°C for 1.5 hours
  • Outcome: Efficient conversion to 3-(aminocarbonyl)-5-methyl-1H-pyrazolo[3,4-c]pyridine-1-acetic acid with high yield (~70%)

Research Findings:

  • The microwave method significantly reduces reaction time and improves yield compared to conventional heating.

Summary of Preparation Methods

Method Starting Material Key Reagents Reaction Conditions Yield Remarks
Cyclization of N-acyl-N-nitroso derivatives 3-amino-2-methylpyridines NOCl, acetic anhydride Reflux in acetic acid Moderate to high Well-established, scalable
Direct cyclization of amino derivatives 3-amino-4-methylpyridine NOCl, P₂O₅, KAc Reflux in acetic acid Moderate Simpler, suitable for scale-up
Hydrolysis of nitrile/ester precursors Diphenyl derivatives NaOH, ethanol Reflux 81% Used for carboxylic acid formation
Microwave-assisted conversion Cyano precursors TFA Microwave at 140°C 70% Rapid, high-yield process

Reaction Yields and Conditions Summary

Synthesis Step Reagents Conditions Typical Yield Reference
Nitrosation & Cyclization NOCl, acetic anhydride Reflux 80–100°C 60–85%
Hydrolysis to Acid NaOH, ethanol Reflux 3 h 81%
Microwave Conversion TFA, microwave 140°C, 90 min 70%

化学反应分析

Types of Reactions

(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution reactions can introduce functional groups like halogens or alkyl groups .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine compounds exhibit notable anticancer properties. Specifically, (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid has been investigated for its potential to inhibit cancer cell proliferation. Research indicates that this compound can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and death .

Neuroprotective Effects

In neuropharmacology, this compound has shown promise as a neuroprotective agent. It is believed to exert protective effects against neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress in neuronal cells. Studies have highlighted its potential in treating conditions such as Alzheimer's and Parkinson's disease .

Biochemical Research

Enzyme Inhibition

This compound has been studied for its ability to inhibit specific enzymes that are crucial in various biochemical pathways. For instance, it has been shown to inhibit certain kinases involved in cancer progression, making it a candidate for further development as a targeted therapy in oncology .

Molecular Interactions

The molecular interactions of this compound with biological macromolecules have been characterized using various biophysical techniques. These interactions provide insights into the compound's mechanism of action and its potential therapeutic applications .

Case Study 1: Anticancer Properties

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound and evaluated their anticancer activity against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than those of standard chemotherapeutics, suggesting enhanced efficacy in targeting cancer cells while sparing normal cells .

Case Study 2: Neuroprotective Effects

A research article in Neuroscience Letters explored the neuroprotective effects of this compound in a rat model of Parkinson's disease. The study found that administration of the compound resulted in reduced motor deficits and improved dopaminergic neuron survival compared to control groups, highlighting its potential as a therapeutic agent for neurodegenerative disorders .

作用机制

The mechanism of action of (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the biological system being studied .

相似化合物的比较

Key Observations:

Substituent Effects on Molecular Weight : Bulky groups (e.g., trifluoromethyl, cyclopropyl) increase molecular weight by ~30–130 g/mol compared to the target compound.

Lipophilicity : Fluorinated () and thiophene-containing () derivatives exhibit higher logP values, favoring membrane permeability.

Challenges and Limitations

  • Synthetic Complexity : Introducing cyclopropyl or trifluoromethyl groups requires specialized reagents (e.g., cyclopropanation agents, fluorinated building blocks) .
  • Solubility : Highly fluorinated analogs () may suffer from poor aqueous solubility, necessitating formulation strategies .

生物活性

(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications, particularly in oncology and antiviral research.

  • Molecular Formula : C9H9N3O2
  • Molecular Weight : 191.19 g/mol
  • CAS Number : 1160246-25-2

Synthesis

The synthesis of this compound typically involves multi-step chemical reactions starting from readily available pyrazole derivatives. The synthetic pathways often utilize various coupling reactions to introduce the acetic acid moiety into the pyrazolo[3,4-b]pyridine framework.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-b]pyridine scaffold. Specifically, this compound has shown promising results in:

  • Inhibition of Cancer Cell Proliferation : In vitro studies indicate that this compound can significantly inhibit the proliferation of various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells. For instance, at concentrations as low as 2.5 µM, it has been shown to induce apoptosis and enhance caspase-3 activity by 1.33 to 1.57 times at 10 µM concentration .

Antiviral Activity

The compound has also been evaluated for its antiviral properties. In particular:

  • Herpes Simplex Virus Type 1 (HSV-1) : Preliminary screenings suggest that this compound exhibits significant inhibitory effects against HSV-1, with higher efficacy observed in ester derivatives compared to their corresponding acids .

The biological activities of this compound are attributed to its ability to interact with specific molecular targets involved in cell signaling pathways. For example, it may act as a microtubule-destabilizing agent, disrupting normal cell cycle progression and leading to apoptosis in cancer cells .

Case Studies

Several case studies have documented the efficacy of pyrazolo[3,4-b]pyridine derivatives in clinical settings:

StudyCompoundCancer TypeKey Findings
7dBreastInduced apoptosis at 1 µM; enhanced caspase activity
N/AViral InfectionsSignificant anti-HSV activity observed

常见问题

Basic Research Questions

Q. What are the common synthetic routes for (5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid, and how are intermediates characterized?

  • Methodology : The compound is typically synthesized via alkylation of pyrazolo[3,4-b]pyridine precursors. For example, ethyl 2-chloroacetate reacts with 4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine under anhydrous conditions using potassium carbonate in dry DMF to form intermediates like ethyl 2-(3-amino-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetate. Characterization involves 1^1H NMR to confirm alkylation (e.g., triplet at δ1.13 ppm for N-CH2_2) and LC-MS for molecular weight verification .
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and reversed-phase C18 columns are used, with mobile phases like acetonitrile/water (0.1% TFA). Purity ≥95% is standard for research-grade material .

Q. How is the purity of this compound validated in academic settings?

  • Analytical Techniques :

  • Chromatography : HPLC or UPLC with photodiode array detection, using gradients optimized for polar heterocycles.
  • Spectroscopy : 1^1H/13^13C NMR to confirm structural integrity (e.g., absence of unreacted starting materials).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C11_{11}H12_{12}N3_3O2_2) and detect impurities .

Q. What are the recommended storage conditions to ensure compound stability?

  • The compound should be stored in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis or oxidation. Desiccants (e.g., silica gel) are added to minimize moisture uptake, which can degrade the acetic acid moiety .

Advanced Research Questions

Q. How can reaction yields be optimized for N-alkylation steps in the synthesis of pyrazolo[3,4-b]pyridine derivatives?

  • Key Factors :

  • Solvent Choice : Polar aprotic solvents like DMF or DMSO enhance nucleophilicity of the pyrazole nitrogen.
  • Base Selection : Anhydrous K2_2CO3_3 or Cs2_2CO3_3 improves deprotonation efficiency.
  • Temperature Control : Reactions are typically conducted at 60–80°C to balance reaction rate and side-product formation.
    • Mechanistic Insight : Monitoring via TLC or in-situ IR spectroscopy helps identify intermediates and optimize reaction timelines .

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved during structural elucidation?

  • Strategies :

  • 2D NMR : HSQC and HMBC correlations clarify proton-carbon connectivity, especially for overlapping signals in the aromatic region.
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict 1^1H chemical shifts, aiding assignment of complex splitting patterns.
  • Crystallography : Single-crystal X-ray diffraction (using SHELX software) provides unambiguous confirmation of regiochemistry and stereochemistry .

Q. What computational methods are suitable for studying the bioactivity or binding mechanisms of this compound?

  • Docking Studies : Molecular docking (AutoDock Vina, Schrödinger Suite) against target proteins (e.g., kinases) identifies potential binding pockets.
  • MD Simulations : All-atom molecular dynamics (GROMACS) assesses stability of ligand-protein complexes over 100-ns trajectories.
  • SAR Analysis : Modifying substituents (e.g., methyl, trifluoromethyl) on the pyrazole ring and correlating with activity data (e.g., IC50_{50}) reveals critical pharmacophores .

Q. How can crystallization challenges (e.g., low diffraction quality) be addressed for X-ray structure determination?

  • Crystallization Techniques : Vapor diffusion (e.g., sitting-drop method) with solvents like DMSO/water or ethanol/ethyl acetate.
  • Cryoprotection : Glycerol or paraffin oil prevents crystal cracking during flash-freezing.
  • Data Collection : High-flux synchrotron sources (e.g., APS or ESRF) improve resolution for small-molecule crystals. SHELXL refinement with TWINABS corrects for twinning .

Q. What strategies mitigate byproduct formation during cyclization of pyrazolo[3,4-b]pyridine intermediates?

  • Byproduct Sources : Competing pathways (e.g., over-alkylation or ring-opening).
  • Mitigation :

  • Stoichiometric Control : Limiting reagent ratios (e.g., 1:1.05 substrate:reagent).
  • Additives : Catalytic KI or tetrabutylammonium iodide enhances regioselectivity in SN2 reactions.
  • Workup Optimization : Column chromatography (silica gel, hexane/EtOAc) removes polar byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(5-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl)acetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。